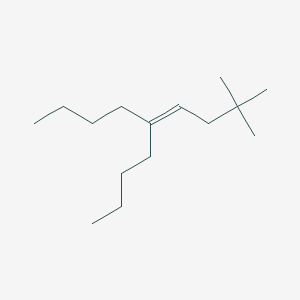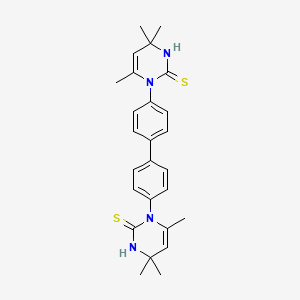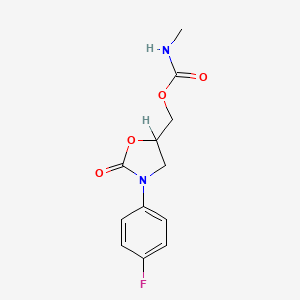
(1E)-1-(Methylimino)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(Methylimino)propan-2-one: is an organic compound with the molecular formula C4H7NO It is a derivative of acetone, where one of the hydrogen atoms on the carbonyl carbon is replaced by a methylimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(Methylimino)propan-2-one can be achieved through several methods:
-
Condensation Reaction: : One common method involves the condensation of acetone with methylamine. This reaction typically requires an acid catalyst and is carried out under reflux conditions. The reaction can be represented as follows: [ \text{CH}_3\text{COCH}_3 + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{C(NHCH}_3)\text{CH}_2\text{OH} ] The intermediate product is then dehydrated to form this compound.
-
Reductive Amination: : Another method involves the reductive amination of acetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale condensation reactions using continuous flow reactors. The use of catalysts such as sulfuric acid or hydrochloric acid is common to enhance the reaction rate and yield. The reaction mixture is then subjected to distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-(Methylimino)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methylimino group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(1E)-1-(Methylimino)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1E)-1-(Methylimino)propan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetone: The parent compound of (1E)-1-(Methylimino)propan-2-one.
Methylamine: A precursor in the synthesis of this compound.
(E)-1-(Methylimino)butan-2-one: A homologous compound with a similar structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
64821-57-4 |
|---|---|
Fórmula molecular |
C4H7NO |
Peso molecular |
85.10 g/mol |
Nombre IUPAC |
1-methyliminopropan-2-one |
InChI |
InChI=1S/C4H7NO/c1-4(6)3-5-2/h3H,1-2H3 |
Clave InChI |
SPZUUELXBLTYDD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


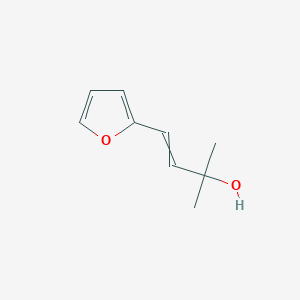


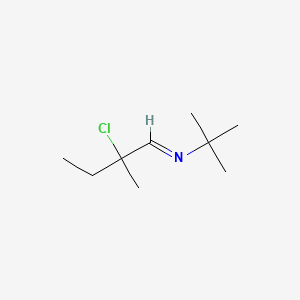

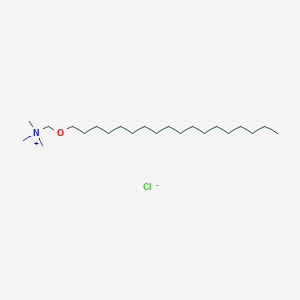
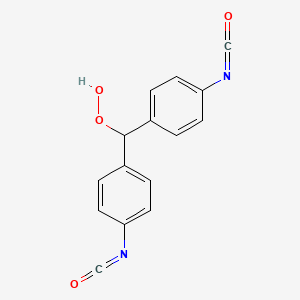
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)

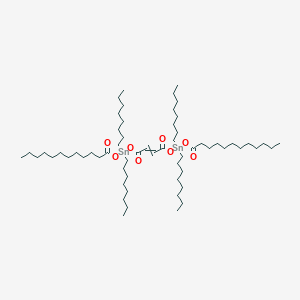
![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)
